N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine
Description
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine is a cyclopentylamine derivative featuring a benzyl substituent with a para-trifluoromethoxy (–OCF₃) group on the aromatic ring. Its molecular formula is C₁₃H₁₆F₃NO, with a molecular weight of 259.27 g/mol . The trifluoromethoxy group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-7-5-10(6-8-12)9-17-11-3-1-2-4-11/h5-8,11,17H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKONDHMPADBKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopentanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine is valuable in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the nitro (–NO₂, logP ~1.8) and halogenated (–Cl/–F, logP ~2.5) analogs .
- Steric Effects: The bulkier –OCF₃ group may hinder interactions with sterically sensitive targets compared to smaller substituents like –F or –NO₂ .
- Electron Effects: The –OCF₃ group is electron-withdrawing but less polar than –NO₂, balancing solubility and membrane permeability .
Biological Activity
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine is a chemical compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆F₃NO
- Molecular Weight : 259.27 g/mol
- Structure : The compound features a cyclopentanamine core with a trifluoromethoxy-substituted phenyl group, enhancing its lipophilicity and potential bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, influenced by the electron-withdrawing trifluoromethoxy group. This substitution may stabilize certain intermediates and enhance binding affinity to biological targets. However, detailed studies are required to elucidate the exact mechanisms involved in its action.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds bearing similar structural motifs have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting proliferative markers such as PCNA (proliferating cell nuclear antigen) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 10 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 | 5 | Inhibits PCNA expression and induces autophagy |
Neuropharmacological Studies
Given its structure, this compound is also being investigated for neuropharmacological effects. Similar compounds have shown potential in modulating neurotransmitter systems, particularly in relation to NMDA receptors, which are crucial for synaptic plasticity and memory function .
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated various derivatives of cyclopentanamines for their antiproliferative effects on human cancer cell lines (K562, MV4-11, MCF-7). The most active compounds demonstrated significant reductions in cell viability and alterations in apoptosis-related protein expressions after 48 hours of treatment .
- Neurotransmitter Modulation : In a study examining the binding affinity of related compounds to NMDA receptors, it was found that modifications similar to those present in this compound could enhance receptor binding in specific brain regions, suggesting a potential role in neuroprotection or cognitive enhancement .
Q & A
Q. What are the key considerations in designing a synthetic route for N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine?
- Methodological Answer : The synthesis typically involves reductive amination between 4-(trifluoromethoxy)benzaldehyde and cyclopentanamine, followed by purification via column chromatography. Critical parameters include:
- Reagent selection : Sodium cyanoborohydride or hydrogen/palladium for reduction.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield .
- Temperature control : Reactions often proceed at 50–60°C to balance efficiency and byproduct formation.
Radiolabeled analogs (e.g., carbon-11) require modified protocols, such as using [¹¹C]methyl iodide for methoxy group labeling .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the cyclopentylamine backbone and trifluoromethoxy group integration.
- HPLC-MS : For purity assessment (radiochemical purity >99% in radiolabeled analogs) .
- FT-IR : To verify C-F stretching (1100–1200 cm⁻¹) and amine N-H bonds .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Methodological Answer :
- Receptor binding assays : Use transfected HEK293 cells expressing glutamate receptors (e.g., mGlu4) to assess target engagement .
- Cell viability assays : Screen for cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in binding affinity assays for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or protein expression levels. Strategies include:
- Orthogonal techniques : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding kinetics .
- Mutagenesis studies : Identify critical residues in the target receptor (e.g., mGlu4) to confirm binding specificity .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions and reconcile discrepancies .
Q. What strategies are effective in improving blood-brain barrier (BBB) penetration for CNS targets?
- Methodological Answer :
- LogP optimization : Aim for 2–3 via substituent modification (e.g., replacing cyclopentyl with smaller rings).
- Prodrug design : Introduce ester moieties to enhance lipophilicity, which hydrolyze in vivo to the active form .
- In silico modeling : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable BBB scores .
Q. How does the trifluoromethoxy group influence biological target interactions compared to other substituents?
- Methodological Answer :
- Electron-withdrawing effects : The -OCF₃ group enhances binding to aromatic pockets in receptors (e.g., mGlu4) through hydrophobic and dipole interactions.
- Comparative SAR : Fluorinated analogs show 3–5× higher affinity than methoxy or chloro derivatives in glutamate receptor assays (Table 1) .
Table 1 : Binding Affinity of Structural Analogs
| Substituent | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| -OCF₃ | mGlu4 | 12 ± 2 |
| -OCH₃ | mGlu4 | 58 ± 7 |
| -Cl | mGlu4 | 45 ± 5 |
Q. What computational methods are validated for predicting off-target effects?
- Methodological Answer :
- Pharmacophore screening : Use Pharmit to identify overlapping features with known off-targets (e.g., serotonin receptors).
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
- Molecular dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference .
Q. How can metabolic stability be assessed for preclinical development?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.
- Metabolite identification : Use high-resolution MS to detect Phase I (oxidation) and Phase II (glucuronidation) products.
- Comparative kinetics : Fluorinated analogs show 2× longer half-life in rat microsomes compared to non-fluorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
